molecular formula C23H25N3O4S2 B2745393 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 941890-36-4

2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate

Cat. No. B2745393
CAS RN: 941890-36-4
M. Wt: 471.59
InChI Key: WEHNRAMHRNDIKD-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the development of new drugs due to its unique properties and potential therapeutic benefits. In

Scientific Research Applications

Synthesis and Biological Potential

Synthesis Approaches

The chemical synthesis of related benzothiazole and pyridine derivatives involves the condensation of 2-amino substituted benzothiazoles with p-acetamidobenzenesulfonyl chloride using a mixture of pyridine and Ac2O. This process forms an electrophilic N-acetyl pyridinium complex facilitating condensation to yield desired products. Further modifications include the preparation of 2-(p-aminophenylsulfonamido) substituted benzothiazoles and their derivatives, showcasing the structural versatility and synthetic accessibility of these compounds (Patel & Agravat, 2007).

Antimicrobial and Antifungal Activities

The synthesized benzothiazole and pyridine derivatives have been screened for antibacterial and antifungal activities. The studies highlight the compounds' potential in addressing microbial resistance through novel synthetic derivatives. Such activities suggest the broader applicability of related compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Anticancer Applications

A significant area of application for related chemical entities involves anticancer research. Compounds exhibiting structural similarities or functional groups akin to 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate have been explored for their antiproliferative effects against various cancer cell lines. This includes the synthesis of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates, which demonstrated potent activity against human leukemic cells. Such findings underscore the potential of these compounds in the design and development of new anticancer therapeutics (Kumar et al., 2014).

Electrochromic Materials

Beyond biomedical applications, derivatives of benzothiazole and piperidine have found use in material science, specifically in the development of electrochromic materials. The design of donor-acceptor-type systems utilizing thiadiazolo[3,4-c]pyridine as an acceptor showcases the utility of these compounds in creating fast-switching electrochromic polymers with low bandgap, highlighting their potential in electronic and display technologies (Ming et al., 2015).

properties

IUPAC Name

(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c27-22(17-6-9-19(10-7-17)32(28,29)26-14-2-1-3-15-26)30-18-8-11-20-21(16-18)31-23(24-20)25-12-4-5-13-25/h6-11,16H,1-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHNRAMHRNDIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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